
(S)-Tert-butyl 1-aminopropan-2-ylcarbamate
Overview
Description
(S)-Tert-butyl 1-aminopropan-2-ylcarbamate is a chiral Boc-protected amine derivative widely used in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for amines, enhancing stability during reactions while allowing selective deprotection under acidic conditions. The (S)-configuration at the chiral center is critical for stereoselective synthesis, particularly in peptide chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate typically involves the reaction of tert-butyl chloroformate with (S)-1-aminopropan-2-ol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and can be scaled up efficiently. The use of automated systems and reactors ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 1-aminopropan-2-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates or amides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various carbamates, amides, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Applications
1. Synthesis of Organic Compounds
(S)-Tert-butyl 1-aminopropan-2-ylcarbamate serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex organic molecules through various reactions, including:
- Buchwald-Hartwig Coupling : This method allows for the formation of aryl amines by coupling aryl halides with amines, where this compound acts as a key intermediate .
- Reactions with Electrophiles : The compound can undergo nucleophilic substitution reactions, facilitating the introduction of diverse functional groups into organic frameworks.
Biological Applications
2. Enzyme Mechanism Studies
The compound is instrumental in studying enzyme mechanisms due to its ability to form carbamates upon interaction with enzymes. This interaction can elucidate the roles of specific amino acids in enzyme catalysis and protein-ligand interactions.
3. Drug Development
this compound is explored as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders. Its ability to cross biological membranes enhances its bioavailability, making it a candidate for therapeutic applications .
Medical Applications
4. Therapeutic Potential
Research indicates that this compound may have therapeutic implications in treating conditions mediated by specific biological pathways. For example, it has been studied for its potential role as an inhibitor in the Raf/MEK/ERK signaling pathway, which is often dysregulated in cancer .
Case Study: Inhibition of Raf Kinase
Inhibitors derived from this compound have shown promise in early clinical trials targeting tumors with over-expressed receptor tyrosine kinases. These inhibitors could provide new avenues for cancer therapy by disrupting critical signaling pathways .
Industrial Applications
5. Agrochemical Production
The compound is also used in the production of agrochemicals, where it acts as a stabilizer in various industrial processes. Its stability under different environmental conditions makes it suitable for agricultural applications.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Lipophilicity (LogP): The phenyl-allyl derivative exhibits significantly higher LogP (3.83) compared to the methylamino analog (1.71), reflecting enhanced hydrophobicity due to aromatic and unsaturated groups.
- Polar Surface Area (PSA): The methylamino analog has a higher PSA (53.85 Ų) than the phenyl-allyl compound (38.33 Ų), likely due to additional hydrogen-bond donors from the methylamino group.
- Steric Effects: Bulky substituents (e.g., phenyl-allyl in ) may hinder reactivity in sterically demanding reactions, whereas smaller groups (e.g., methylamino in ) improve accessibility for nucleophilic substitutions.
Biological Activity
(S)-Tert-butyl 1-aminopropan-2-ylcarbamate, with the CAS number 146552-71-8, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.
Chemical Structure and Properties
This compound is characterized by its carbamate functional group and a tert-butyl substituent. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily linked to its role as a modulator of enzymatic activity . It has been studied for its potential to inhibit specific enzymes that are implicated in disease processes, including proteases involved in viral replication and other metabolic pathways.
- Inhibition of Viral Proteases : Research indicates that compounds similar to this compound exhibit inhibitory effects on the Hepatitis C virus (HCV) NS3/4A protease, which is crucial for viral replication. Inhibitors targeting this protease have shown promise in treating HCV infections .
- Antiproliferative Effects : Some studies have suggested that this compound may possess antiproliferative properties against certain cancer cell lines. The mechanism involves modulation of signaling pathways that control cell growth and apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
Safety and Toxicology
The safety profile of this compound is essential for its potential therapeutic application. Preliminary toxicity studies have indicated that the compound exhibits low toxicity levels in mammalian cell lines, suggesting it may be suitable for further development as a pharmaceutical agent. However, comprehensive toxicological assessments are necessary to confirm these findings.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (S)-tert-butyl 1-aminopropan-2-ylcarbamate with high enantiomeric purity?
- Methodological Answer: Enantiomeric purity can be achieved via asymmetric synthesis techniques, such as employing chiral auxiliaries or catalysts. For example, the asymmetric Mannich reaction has been used to synthesize tert-butyl carbamates with stereochemical control, leveraging chiral catalysts to induce the desired (S)-configuration . Protecting group strategies, such as tert-butyl carbamate (Boc) protection, are critical to prevent racemization during synthesis. Purification via column chromatography using chiral stationary phases or recrystallization in polar solvents (e.g., ethanol/water mixtures) can further enhance enantiomeric excess .
Q. What analytical techniques are recommended to confirm the structural integrity and stereochemistry of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1D / NMR and 2D techniques (e.g., COSY, NOESY) are essential for verifying connectivity and stereochemistry. Dynamic low-temperature NMR can resolve conformational ambiguities, particularly for tert-butyl group orientation .
- Chiral HPLC: Use chiral columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients to assess enantiomeric purity.
- Polarimetry: Measure optical rotation to confirm the (S)-configuration (e.g., [α] values compared to literature standards) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use explosion-proof electrical equipment in storage areas .
- Ventilation: Work in a fume hood to avoid inhalation of dust or vapors.
- Spill Management: Contain spills with inert absorbents (e.g., sand) and dispose of waste in sealed containers labeled for hazardous organic compounds .
Advanced Research Questions
Q. How can computational methods like DFT predict the conformational stability of the tert-butyl group in this carbamate?
- Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model tert-butyl group orientation. Explicit solvent molecules (e.g., water or methanol) must be included in simulations to account for solvation effects, as implicit solvent models may incorrectly predict axial vs. equatorial conformer stability . For example, studies on tert-butyl triazinanes showed that explicit solvent inclusion aligns computational results with experimental NMR data .
Q. What strategies are effective in resolving contradictory data between experimental and computational studies on the compound’s reactivity?
- Methodological Answer:
- Iterative Experimental Design: Use fractional factorial designs to isolate variables (e.g., solvent polarity, temperature) that affect reactivity. For instance, optimization of epoxidation reactions with tert-butyl hydroperoxide demonstrated the utility of statistical design in resolving conflicting kinetic data .
- Cross-Validation: Combine multiple techniques (e.g., kinetic isotope effects, Hammett plots) with computational mechanistic studies to identify rate-determining steps. Adjust computational parameters (e.g., solvent models, basis sets) to match experimental conditions .
Q. How can environmental exposure to this compound be minimized during large-scale experimental procedures?
- Methodological Answer:
- Closed Systems: Use sealed reactors to prevent volatilization.
- Waste Treatment: Neutralize aqueous waste with activated carbon or oxidize with Fenton reagents (Fe/HO) to degrade carbamate residues .
- Environmental Monitoring: Perform LC-MS analysis of effluent to ensure compliance with discharge limits (e.g., <1 ppm for organic nitrogen compounds) .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-aminopropan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXZBJAAOLPTKP-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567217 | |
Record name | tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146552-71-8 | |
Record name | tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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